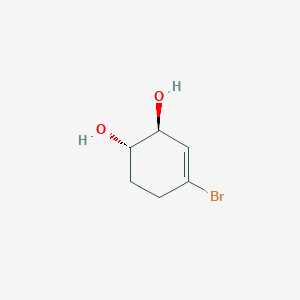

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol

Vue d'ensemble

Description

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol is an organic compound with a unique structure featuring a bromine atom and two hydroxyl groups attached to a cyclohexene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol typically involves the bromination of cyclohex-3-ene-1,2-diol. One common method is the addition of bromine to cyclohex-3-ene-1,2-diol in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Chemoenzymatic Acetylation

The vicinal diol groups undergo selective acetylation under enzymatic control. Lipase-mediated reactions using vinyl acetate as an acyl donor yield mono- and diacetylated derivatives:

Epoxidation Reactions

The conjugated double bond undergoes epoxidation with varying stereochemical outcomes:

m-CPBA-Mediated Epoxidation

Reaction with meta-chloroperbenzoic acid (m-CPBA) produces a 2:1 mixture of anti- and syn-epoxides:

-

anti-12a : Stable under chromatographic purification

Chemoenzymatic Epoxidation

Lipase-catalyzed epoxidation using hydrogen peroxide demonstrates stereoselectivity:

| Substrate Modification | Epoxide Configuration | Conversion Rate |

|---|---|---|

| Acetonide-protected | Anti-epoxide | 35% |

| Free diol | Syn-epoxide | 13% |

Steric effects from protecting groups significantly influence reaction efficiency and product stability .

Base-Catalyzed Elimination

Treatment with strong bases induces dehydrohalogenation and rearrangement:

-

Mechanism : Base abstracts β-hydrogen, leading to bromide elimination and allene formation.

-

Key Products :

Zinc-Catalyzed Transformations

Zinc promotes Wurtz-like coupling reactions in dibrominated analogs:

| Starting Material | Products Formed | Conditions |

|---|---|---|

| 1-(2,3-Dibromocyclohex-1-en-1-yl)benzene | Isomeric dimers 3 and 4 | Zn, THF, 65°C |

-

Note : Direct application to (1S,2S)-4-bromocyclohex-3-ene-1,2-diol requires further study, but analogous reactivity is anticipated .

Protection/Deprotection Strategies

The diol’s hydroxyl groups participate in reversible protection reactions:

-

Acetonide Formation :

-

Applications : Facilitates selective functionalization of the bromine site during multistep syntheses .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Stereochemical Outcome | Stability of Products |

|---|---|---|---|

| Acetylation | Lipases, vinyl acetate | Retained (1S,2S) | High (diacetates) |

| Epoxidation | m-CPBA or enzymatic H₂O₂ | Anti/syn mixture | Syn-epoxide degrades rapidly |

| Base Elimination | t-BuOK, THF | Allene intermediate | Rearranges to aromatic systems |

This compound’s reactivity profile highlights its versatility in synthetic organic chemistry, particularly for stereoselective transformations and complex molecule assembly. Further studies are needed to explore its catalytic asymmetric reactions and biological applications.

Applications De Recherche Scientifique

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohex-3-ene-1,2-diol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Chlorocyclohex-3-ene-1,2-diol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

4-Fluorocyclohex-3-ene-1,2-diol: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential biological activity. The stereochemistry of the compound also contributes to its specific interactions with molecular targets.

Activité Biologique

Introduction

(1S,2S)-4-Bromocyclohex-3-ene-1,2-diol is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a bromine atom and two hydroxyl groups on a cyclohexene ring, exhibits a range of biological activities that warrant further investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO. The compound features a double bond between the third and fourth carbon atoms in the cyclohexane structure and specific stereochemistry that influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 195.04 g/mol |

| Stereochemistry | (1S,2S) |

| Functional Groups | Bromine, Hydroxyl |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that certain cyclic diols can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. The specific mechanisms by which this compound exerts its anticancer effects require further elucidation but may involve the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell growth regulation .

Antimicrobial Activity

Cyclic diols have been reported to possess antimicrobial properties against various pathogens. The presence of hydroxyl groups in this compound may enhance its ability to disrupt microbial membranes or interfere with essential metabolic processes in bacteria and fungi. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Enzymatic Interactions

The compound's structural features allow it to interact with various enzymes. For example, studies involving enzyme-catalyzed reactions indicate that this compound can serve as a substrate for specific dehydrogenases or oxidases. This property could be leveraged for biotransformation processes in pharmaceutical applications .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of this compound against human colorectal cancer cells (HCT116). The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that further investigation into the molecular targets of this compound is warranted to develop it as a potential therapeutic agent .

Study 2: Antimicrobial Efficacy Testing

In another investigation focused on antimicrobial efficacy, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of this compound as a lead structure for developing new antimicrobial agents.

Propriétés

IUPAC Name |

(1S,2S)-4-bromocyclohex-3-ene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHODWCNVZJCSBX-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(C1O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=C[C@@H]([C@H]1O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00836285 | |

| Record name | (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00836285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828295-34-7 | |

| Record name | (1S,2S)-4-Bromocyclohex-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00836285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.